

Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Azilsartan Medoxomil			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic **azilsartan medoxomil** formulations against the reference listed drug, Edarbi®. **Azilsartan medoxomil** is an angiotensin II receptor blocker (ARB) used in the management of hypertension. It functions as a prodrug, rapidly hydrolyzed to its active metabolite, azilsartan, upon absorption.[1] The establishment of bioequivalence between generic and innovator products is a critical step in ensuring comparable therapeutic efficacy and safety.

In-Vivo Bioequivalence: Pharmacokinetic Comparison

The cornerstone of bioequivalence assessment lies in the comparison of key pharmacokinetic (PK) parameters between a test (generic) and a reference formulation. According to regulatory guidelines, bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean ratio of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

Presented below are data from a single-center, randomized, open-label, two-period crossover study conducted in healthy Chinese subjects, comparing a generic 20 mg azilsartan medoxomil tablet to the reference formulation under both fasting and fed conditions.[3][4]



Table 1: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of Azilsartan Medoxomil Under Fasting Conditions

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	2055.00 ± 438.70	2306.67 ± 534.82	89.28% (83.54% - 95.42%)[1]
AUC0-t (h·ng/mL)	15100 ± 3511.19	15800 ± 3642.97	95.57% (90.35% - 101.10%)
AUC0-∞ (h·ng/mL)	15400 ± 3692.29	16200 ± 3784.64	95.06% (89.87% - 100.56%)
t½ (h)	9.68 ± 1.02	9.76 ± 0.90	-
Tmax (h)	2.89 ± 1.38	1.99 ± 0.58	-

Data compiled from a study in healthy Chinese subjects.[4]

Table 2: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of Azilsartan Medoxomil Under Fed Conditions



Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	2369.83 ± 623.55	2426.33 ± 570.01	97.67% (92.22% - 103.45%)
AUC0-t (h·ng/mL)	18500 ± 3832.33	18800 ± 3656.45	98.40% (94.22% - 102.77%)
AUC0-∞ (h·ng/mL)	18900 ± 3923.16	19200 ± 3764.13	98.44% (94.22% - 102.84%)
t½ (h)	10.11 ± 1.25	10.02 ± 1.22	-
Tmax (h)	4.23 ± 1.01	4.13 ± 0.99	-

Data compiled from a study in healthy Chinese subjects.[3]

The results from these studies demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the regulatory acceptance range of 80.00% to 125.00% under both fasting and fed conditions, indicating bioequivalence.[3][4]

In-Vitro Dissolution Studies

In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo performance. **Azilsartan medoxomil** is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability.[5][6] Enhancing the dissolution rate is a key challenge in formulation development.

Techniques such as the preparation of solid dispersions have been shown to significantly improve the dissolution profile of **azilsartan medoxomil**.[7] The table below illustrates the comparative dissolution of **azilsartan medoxomil** from its pure form, a marketed formulation, and a solid dispersion with methylated β -cyclodextrin (M- β -CD).

Table 3: Comparative In-Vitro Dissolution Profile of Azilsartan Medoxomil Formulations



Time (minutes)	Pure Drug (% Dissolved)	Marketed Formulation (% Dissolved)	Solid Dispersion with M-β-CD (% Dissolved)
10	< 20	~ 60	> 80
20	~ 25	~ 75	> 90
30	~ 30	~ 85	> 95
45	~ 35	~ 90	> 98
60	~ 40	~ 95	> 99

Illustrative data compiled from studies on solid dispersions of Azilsartan medoxomil.[1]

Formulations utilizing solid dispersion techniques demonstrate a markedly faster and more complete drug release compared to both the pure drug and the conventional marketed formulation.[1]

Experimental Protocols

The methodologies employed in the bioequivalence assessment of **azilsartan medoxomil** formulations are standardized to ensure data integrity and comparability.

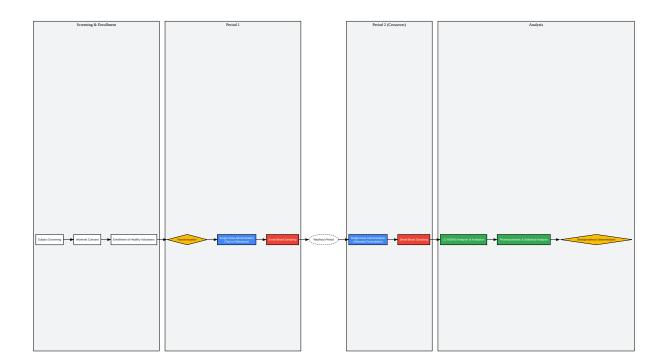
In-Vivo Bioequivalence Study Protocol

A typical in-vivo bioequivalence study for azilsartan medoxomil follows a standard design.[1]

- Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is the conventional approach.[1][3][8] Both fasting and fed condition studies are recommended by regulatory agencies like the FDA.[8][9]
- Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled.[8][9]
- Drug Administration: A single oral dose of the test and reference formulations (e.g., 80 mg azilsartan medoxomil) is administered in each study period, separated by an adequate washout period.[2][8]



- Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 72 hours post-dose) to characterize the plasma concentration-time profile of azilsartan.[2]
- Analytical Method: The concentration of azilsartan in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 [3][4]
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, are calculated from the plasma concentration-time data using non-compartmental methods.[10] Statistical analysis is then performed to determine the 90% confidence intervals for the geometric mean ratios of these parameters.[3]



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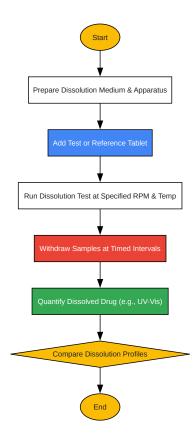
In-Vivo Bioequivalence Study Workflow



In-Vitro Dissolution Study Protocol

Comparative dissolution testing is performed on multiple dosage units of both the test and reference products.

- Apparatus: USP Apparatus 2 (Paddle) is commonly used.
- Medium: The dissolution medium is specified in resources such as the FDA's Dissolution Methods database.
- Procedure: A specified number of tablets (e.g., 12) of both the test and reference products
 are tested.[8] Samples are withdrawn from the dissolution medium at predetermined time
 intervals and the amount of dissolved drug is quantified using a suitable analytical method,
 such as UV-Vis spectrophotometry.[11]



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In-Vitro Dissolution Testing Workflow

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- To cite this document: BenchChem. [Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000978#bioequivalence-studies-of-generic-azilsartan-medoxomil-formulations]

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